molecular formula C11H16N2O B8527290 3-Methyl-2-phenylbutanehydrazide

3-Methyl-2-phenylbutanehydrazide

Cat. No.: B8527290
M. Wt: 192.26 g/mol
InChI Key: COZLABAPFXHHEV-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbutanehydrazide is a hydrazide derivative characterized by a phenyl group at the 2-position and a methyl substituent at the 3-position of the butane backbone.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-2-phenylbutanehydrazide

InChI

InChI=1S/C11H16N2O/c1-8(2)10(11(14)13-12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)

InChI Key

COZLABAPFXHHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-methyl-2-phenylbutanehydrazide with structurally related hydrazides and amides:

Compound Name Key Structural Features Synthesis Method Key Spectral Data Applications
This compound Phenyl (C6H5) at C2, methyl (CH3) at C3, hydrazide (-CONHNH2) Likely via hydrazine hydrate reaction with corresponding ester/acid (inferred) Anticipated peaks: δ 7.5–8.2 (aromatic H), δ 3.4 (CH2), δ 4.3 (NH2) (similar to ) Intermediate for triazoles/hydrazones; potential biological activity.
N′-benzylidene-2-phenylacetohydrazide (BPAH) 2-Phenylacetohydrazide core with benzylidene substituent Condensation of 2-phenylacetohydrazide with benzaldehyde FTIR: N-H stretch ~3200 cm⁻¹; ¹H-NMR: δ 8.3 (CH=N), δ 7.2–7.8 (aromatic H) Precursor for antimicrobial/anticancer agents.
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene core with Cl substituent, long alkyl chain Condensation with 2-hydroxy-4-pentadecylbenzaldehyde ¹³C-NMR: δ 160.1 (C=O), δ 128–135 (aromatic C); MS: m/z 585 [M+H]⁺ Studied for surfactant or lipid-membrane interactions due to alkyl chain.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide with hydroxyl and tertiary alkyl groups Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol X-ray-confirmed planar amide; ¹H-NMR: δ 1.4 (CH3), δ 4.1 (OH) N,O-bidentate directing group for metal-catalyzed C–H functionalization .

Spectral and Physicochemical Properties

  • This compound : Expected ¹H-NMR peaks include aromatic protons (δ 7.5–8.2), NH2 (δ 4.3), and CH2/CH3 groups (δ 1.5–3.5), similar to triazole-forming hydrazides .
  • Key Contrasts: BPAH derivatives: Exhibit imine (CH=N) protons at δ 8.3, absent in this compound . Benzothiophene carbohydrazide: Distinct ¹³C-NMR signals for sulfur-containing aromatic systems (δ 120–135) . Amide derivatives: Feature sharp OH peaks (δ 4.1) and tertiary alkyl groups (δ 1.4), reflecting their non-hydrazide topology .

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